![molecular formula C16H18NO2+ B289736 1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium](/img/structure/B289736.png)
1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium (MCTP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MCTP is a pyridinium salt that is derived from the reaction of 2,4,6-trimethylpyridine and dimethyl carbonate. This compound has been studied extensively for its biochemical and physiological effects and its mechanism of action.
Mécanisme D'action
The mechanism of action of 1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. 1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. It has also been shown to inhibit the activity of protein kinase C, an enzyme that plays a role in cell signaling and regulation.
Biochemical and Physiological Effects:
1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium has been shown to have a range of biochemical and physiological effects. It has been shown to have antitumor and antiviral activities, as well as anti-inflammatory and antioxidant properties. 1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium has also been shown to enhance plant growth and resistance to environmental stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium is its ease of synthesis and high yield. 1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium is also relatively stable and can be easily handled in the laboratory. However, one limitation of 1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium is its limited solubility in water, which can make it difficult to use in certain experiments. 1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium is also relatively expensive, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on 1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium. One area of research is the development of 1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium-based drug delivery systems. Another area of research is the investigation of 1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium's potential use as a plant growth enhancer and stress resistance inducer. Additionally, further studies are needed to fully understand the mechanism of action of 1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium and its potential applications in material science.
Méthodes De Synthèse
The synthesis of 1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium involves the reaction of 2,4,6-trimethylpyridine with dimethyl carbonate. The reaction is carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as tetrabutylammonium iodide. The reaction proceeds smoothly at room temperature and produces 1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium as a white crystalline solid. The yield of the reaction is typically high, and the purity of the product can be easily achieved through recrystallization.
Applications De Recherche Scientifique
1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium has been shown to have antitumor and antiviral activities. It has also been studied for its potential use as a drug delivery system. In agriculture, 1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium has been evaluated for its ability to enhance plant growth and resistance to environmental stress. In material science, 1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium has been investigated for its potential use as a precursor for the synthesis of novel materials.
Propriétés
Formule moléculaire |
C16H18NO2+ |
|---|---|
Poids moléculaire |
256.32 g/mol |
Nom IUPAC |
methyl 2-(2,4,6-trimethylpyridin-1-ium-1-yl)benzoate |
InChI |
InChI=1S/C16H18NO2/c1-11-9-12(2)17(13(3)10-11)15-8-6-5-7-14(15)16(18)19-4/h5-10H,1-4H3/q+1 |
Clé InChI |
QKCYKGARVKRZQX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=[N+](C(=C1)C)C2=CC=CC=C2C(=O)OC)C |
SMILES canonique |
CC1=CC(=[N+](C(=C1)C)C2=CC=CC=C2C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





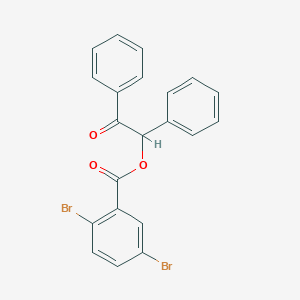

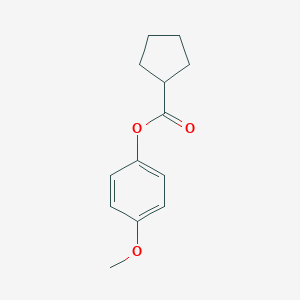
![[4-[3-Oxo-1-[4-(3-phenylpropanoyloxy)phenyl]-2-benzofuran-1-yl]phenyl] 3-phenylpropanoate](/img/structure/B289659.png)
![4-(1-{4-[(Cyclopentylcarbonyl)oxy]phenyl}-3-oxo-1,3-dihydro-2-benzofuran-1-yl)phenyl cyclopentanecarboxylate](/img/structure/B289660.png)
![4-[1-(4-{[(2-Methylphenyl)sulfonyl]oxy}phenyl)-3-oxo-1,3-dihydro-2-benzofuran-1-yl]phenyl 2-methylbenzenesulfonate](/img/structure/B289663.png)
![Phenyl 2-{[(2-methylphenyl)sulfonyl]oxy}benzoate](/img/structure/B289666.png)
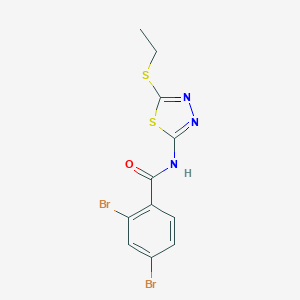
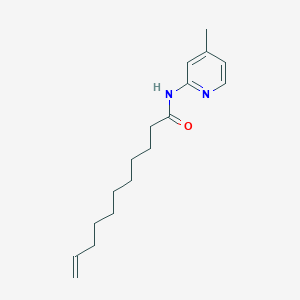
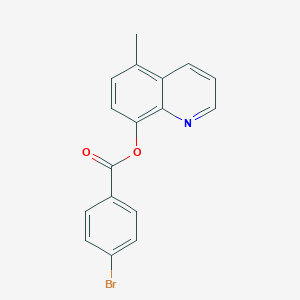
![2-Methyl-4-(1-{3-methyl-4-[(3-methylbenzoyl)oxy]phenyl}-3-oxo-1,3-dihydro-2-benzofuran-1-yl)phenyl 3-methylbenzoate](/img/structure/B289675.png)
